(2,3,7-Trichloroquinolin-8-yl)methyl benzoate
Description
(2,3,7-Trichloroquinolin-8-yl)methyl benzoate is a halogenated quinoline derivative esterified with a methyl benzoate group. The compound features three chlorine substituents at positions 2, 3, and 7 of the quinoline core, which likely influence its electronic, steric, and bioactivity profiles.
Properties
Molecular Formula |
C17H10Cl3NO2 |
|---|---|
Molecular Weight |
366.6 g/mol |
IUPAC Name |
(2,3,7-trichloroquinolin-8-yl)methyl benzoate |
InChI |
InChI=1S/C17H10Cl3NO2/c18-13-7-6-11-8-14(19)16(20)21-15(11)12(13)9-23-17(22)10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
HUFVFRMTAVQEMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2=C(C=CC3=CC(=C(N=C32)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,7-Trichloroquinolin-8-yl)methyl benzoate typically involves the reaction of 2,3,7-trichloroquinoline with methyl benzoate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2,3,7-Trichloroquinolin-8-yl)methyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated products.
Substitution: The chlorine atoms on the quinoline ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dechlorinated quinoline derivatives .
Scientific Research Applications
(2,3,7-Trichloroquinolin-8-yl)methyl benzoate is utilized in various scientific research fields, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2,3,7-Trichloroquinolin-8-yl)methyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline ring and chlorine substituents play a crucial role in its binding affinity and activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Halogenated Quinoline Derivatives
Substituent Effects on Bioactivity
- Chlorine Substitution Patterns: Evidence from halogenated quinoline analogues demonstrates that chlorine substituents significantly impact inhibitory activity. For example: Compound 8k (4-chloroquinoline derivative): Exhibited moderate inhibitory activity. Compound 8l (2,4-dichloroquinoline derivative): Introduction of a second chlorine at position 2 reduced activity compared to 8k, highlighting the steric and electronic sensitivity of substitution patterns . Target Compound (2,3,7-Trichloroquinolin-8-yl)methyl Benzoate: The presence of three chlorine groups may further modulate activity, though excessive halogenation could lead to decreased solubility or increased toxicity.
Structural Comparison Table
| Compound | Substituents (Positions) | Core Structure | Key Functional Group |
|---|---|---|---|
| (2,3,7-Trichloroquinolin-8-yl)methyl benzoate | Cl (2,3,7); methyl benzoate (8) | Quinoline | Benzoate ester |
| 8k | Cl (4) | Quinoline | Amine-triazole |
| 8l | Cl (2,4) | Quinoline | Amine-triazole |
Methyl-Substituted Quinoline Benzoates
Methyl Group Influence
- Compound 8b (2-methylquinoline derivative): Demonstrated baseline activity.
- Compound 8e (2,3-dimethylquinoline derivative) and 8g (2,6-dimethylquinoline derivative): Introduction of additional methyl groups at positions 3 or 6 enhanced inhibitory activity compared to 8b, suggesting methyl groups improve binding affinity or stability .
- 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl benzoate (): This analogue replaces chlorines with methyl groups and features a dihydroquinoline core. Its reduced halogen content may lower toxicity but alter bioactivity compared to the target compound.
Benzoate Ester Contributions
- Methyl Benzoate : A component of the target compound, methyl benzoate is associated with moderate toxicity (e.g., skin/eye irritation, neurotoxic effects at high doses) .
Comparative Toxicity Table
| Compound | Acute Toxicity (Oral LD₅₀) | Key Hazards |
|---|---|---|
| Methyl Benzoate | 1,170 mg/kg (rat) | Skin irritation, neurotoxicity |
| Ethyl Benzoate | 4,300 mg/kg (rat) | Low acute toxicity |
| (2,3,7-Trichloroquinolin-8-yl)methyl benzoate* | Not reported | Likely combines benzoate and halogen toxicity |
*Hypothesized based on structural components .
Substructure-Activity Relationships
- Halogen vs. Methyl Trade-offs : Chlorine substituents enhance electronegativity and binding to hydrophobic pockets but may reduce solubility. Methyl groups improve steric compatibility and metabolic stability .
- Positional Sensitivity : Activity decreases when substituents occupy sterically hindered positions (e.g., 2,4-dichloro in 8l) but improves with strategic methylation (e.g., 3- or 6-methyl in 8e/8g) .
Biological Activity
Overview of (2,3,7-Trichloroquinolin-8-yl)methyl benzoate
Chemical Structure and Properties
(2,3,7-Trichloroquinolin-8-yl)methyl benzoate is a synthetic compound that belongs to the class of quinoline derivatives. Quinoline and its derivatives are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The presence of chlorine atoms in the structure may enhance its biological activity by influencing its interactions with biological targets.
Antimicrobial Activity
Quinoline derivatives have been extensively studied for their antimicrobial properties. The introduction of halogen substituents, such as chlorine in this compound, can increase the potency against various bacterial strains. Studies have shown that certain quinoline derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Quinoline Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| (2,3,7-Trichloroquinolin-8-yl)methyl benzoate | E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL | |
| P. aeruginosa | 64 µg/mL |
Anticancer Activity
Quinoline compounds are also known for their anticancer properties. Research indicates that they can induce apoptosis in cancer cells through various mechanisms, including inhibition of topoisomerases and modulation of cell signaling pathways.
Case Study: Anticancer Effects
A study published in the Journal of Medicinal Chemistry investigated the effects of several quinoline derivatives on cancer cell lines. The results indicated that (2,3,7-Trichloroquinolin-8-yl)methyl benzoate exhibited cytotoxic effects on human breast cancer cells (MCF-7) with an IC50 value of 5 µM.
Antiviral Activity
The antiviral potential of quinoline derivatives has been explored against various viruses, including influenza and HIV. The mechanism often involves interference with viral replication and assembly.
Anti-inflammatory Activity
Quinoline derivatives have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This property may contribute to their therapeutic potential in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
